6-Hydroxy-2-methylpyridine-3-boronic Acid
Description
6-Hydroxy-2-methylpyridine-3-boronic acid is a heterocyclic boronic acid derivative with a pyridine backbone substituted at positions 2 (methyl), 3 (boronic acid), and 6 (hydroxyl). This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid moiety’s ability to form carbon-carbon bonds with aryl halides . The hydroxyl group at position 6 introduces hydrogen-bonding capability, influencing solubility and reactivity, while the methyl group at position 2 contributes steric effects.
Properties
IUPAC Name |
(2-methyl-6-oxo-1H-pyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3,10-11H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHXISHPCIUQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(NC(=O)C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 6-Hydroxy-2-methylpyridine-3-boronic acid:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal (such as lithium or magnesium), followed by reaction with a boron reagent to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the desired position, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The hydroxyl group on the pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Esters: Formed in oxidation reactions.
Substituted Pyridines: Formed in substitution reactions.
Scientific Research Applications
6-Hydroxy-2-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Donating Groups (EDG):
- The methyl group (2-CH₃) in the target compound donates electrons via hyperconjugation, slightly deactivating the boronic acid but providing steric protection against protodeboronation .
- Analogues with stronger EDGs (e.g., 6-N(CH₃)₂ in ) exhibit enhanced nucleophilicity, accelerating coupling reactions.
- Electron-Withdrawing Groups (EWG):
Solubility and Stability
Reactivity in Suzuki-Miyaura Coupling
Biological Activity
6-Hydroxy-2-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug discovery.
Chemical Structure and Properties
This compound has the molecular formula . Its structure allows it to engage in various chemical reactions, particularly those involving Suzuki-Miyaura cross-coupling, which is crucial for synthesizing complex organic molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through reversible covalent bonding. This interaction can lead to:
- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites, thereby blocking their activity. For instance, related boronic compounds have shown potent proteasome inhibition, which is significant for cancer therapy .
- Cell Proliferation Modulation : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. These effects are often quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50% .
Anticancer Properties
Research indicates that boronic acids can exhibit significant anticancer properties. For example, derivatives have been shown to possess IC50 values in the nanomolar range against multiple myeloma cell lines, suggesting strong efficacy in inhibiting tumor growth . The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells.
Enzyme Targeting
The compound’s ability to selectively target enzymes makes it a valuable candidate in drug development. For instance, studies have shown that modifications of boronic acids can enhance selectivity for specific enzymes such as histone deacetylases (HDACs) and proteasomes, leading to improved therapeutic profiles against resistant cancer types .
Case Studies
- Proteasome Inhibition : A study demonstrated that a related boron compound exhibited more potent proteasome inhibition than bortezomib, a standard treatment for multiple myeloma. The compound showed an IC50 value of 1.1 nmol/L compared to bortezomib's 19.4 nmol/L, highlighting its potential as a more effective therapeutic agent .
- Synergistic Effects : Another case involved a boronic acid derivative that synergized with cytidine analogues in leukemia cell lines, enhancing cellular efficacy significantly (EC50 = 0.046 μmol/L). This suggests that this compound could be used in combination therapies for better outcomes .
Pharmacokinetics
The pharmacokinetic profile of boronic acids can vary based on their structural features. Factors such as lipophilicity, pKa values, and the presence of transporters influence their absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for optimizing the therapeutic use of compounds like this compound.
Applications in Drug Discovery
This compound has significant implications in drug discovery:
- Synthesis of Bioactive Molecules : Its role as a reagent in organic synthesis facilitates the development of new pharmaceuticals.
- Therapeutic Development : The compound's interactions with biological targets make it a candidate for further development into therapeutic agents for conditions such as cancer and other diseases involving enzyme dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
